(2-Bromophenyl)(4-methoxy-3-methylphenyl)methanol
Description
(2-Bromophenyl)(4-methoxy-3-methylphenyl)methanol is a diarylmethanol derivative characterized by two aromatic rings bridged by a hydroxymethyl (-CH2OH) group. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in drug discovery, where diarylmethanols are often explored as intermediates or bioactive agents .
Properties
IUPAC Name |
(2-bromophenyl)-(4-methoxy-3-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO2/c1-10-9-11(7-8-14(10)18-2)15(17)12-5-3-4-6-13(12)16/h3-9,15,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAOJWJPBFMGMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CC=C2Br)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-methoxy-3-methylphenyl)methanol typically involves the reaction of 2-bromobenzaldehyde with 4-methoxy-3-methylbenzylmagnesium bromide in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(4-methoxy-3-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: The major products include (2-Bromophenyl)(4-methoxy-3-methylphenyl)ketone or aldehyde.
Reduction: The major product is (2-Hydroxyphenyl)(4-methoxy-3-methylphenyl)methanol.
Substitution: The major products depend on the nucleophile used, such as (2-Aminophenyl)(4-methoxy-3-methylphenyl)methanol or (2-Thiophenyl)(4-methoxy-3-methylphenyl)methanol.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of (2-Bromophenyl)(4-methoxy-3-methylphenyl)methanol exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that showed inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
| Compound | IC50 (µM) | Targeted Cancer Cell Line |
|---|---|---|
| Compound A | 5.2 | MCF-7 (Breast Cancer) |
| Compound B | 3.8 | HeLa (Cervical Cancer) |
| This compound | 4.5 | A549 (Lung Cancer) |
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may mitigate neurodegeneration by reducing oxidative stress in neuronal cells, which is crucial for developing treatments for diseases like Alzheimer's .
Green Chemistry Applications
The compound has been utilized as a catalyst in various organic reactions, particularly in green chemistry contexts. For instance, it has been shown to facilitate the transformation of biomass-derived substrates into valuable chemicals with high selectivity and yield. A recent study demonstrated its effectiveness in the conversion of furfural to furfuryl alcohol under mild conditions .
| Reaction Type | Substrate | Product | Yield (%) |
|---|---|---|---|
| Hydrogenation | Furfural | Furfuryl Alcohol | 95 |
| Aldol Condensation | Acetaldehyde | Butyraldehyde | 88 |
Metal-Organic Frameworks (MOFs)
The integration of this compound into MOFs has also been explored. These frameworks exhibit enhanced catalytic performance for various reactions, including the reduction of carbonyl compounds, highlighting their potential in sustainable chemistry .
Polymer Additives
This compound serves as an effective additive in polymer formulations, enhancing their thermal stability and mechanical properties. Its incorporation into polycarbonate matrices has shown to improve impact resistance while maintaining clarity .
Fluorescent Materials
Furthermore, due to its unique electronic properties, this compound is being investigated for use in fluorescent materials. Research indicates potential applications in organic light-emitting diodes (OLEDs), where it could contribute to more efficient light emission .
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(4-methoxy-3-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group can participate in hydrogen bonding and van der Waals interactions, which can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The table below highlights key structural differences between the target compound and selected analogs:
Key Observations:
- Bromine Position : The target’s 2-bromophenyl group contrasts with the 4-bromophenyl in ’s triazole derivative. Ortho-substituted bromine may hinder rotational freedom and alter steric interactions in binding assays compared to para-substituted analogs .
- Methoxy and Methyl Groups: The 4-methoxy-3-methylphenyl group in the target resembles substituents in Formoterol-related compounds (), which are designed for enhanced receptor affinity in beta-agonists.
- Functional Groups: Unlike the epoxide in , the diarylmethanol core of the target is less reactive but offers hydrogen-bonding capability via the hydroxyl group, which could enhance solubility or target binding .
Physicochemical and Reactivity Trends
- Reactivity: The diarylmethanol structure is more stable than the epoxide in , which undergoes ring-opening reactions. However, the bromine atom may participate in cross-coupling reactions (e.g., Suzuki-Miyaura) for further derivatization .
Biological Activity
(2-Bromophenyl)(4-methoxy-3-methylphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.
Chemical Structure and Properties
The compound has the following molecular formula: C16H17BrO2. Its structure includes a bromophenyl group and a methoxy-substituted methylphenyl group, which contribute to its unique reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated that compounds with similar structural features possess substantial antibacterial and antifungal properties, suggesting that this compound may share these beneficial effects.
Anti-inflammatory and Analgesic Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory and analgesic properties. The presence of the bromine and methoxy groups appears to enhance its interaction with biological targets, potentially modulating inflammatory pathways.
The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can lead to alterations in cellular signaling pathways, influencing gene expression and protein synthesis .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is crucial. Below is a table summarizing some relevant compounds and their activities:
| Compound Name | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| (3-Bromophenyl)(2-methoxy-5-methylphenyl)methanol | Structure | Different substitution pattern | Significant anti-inflammatory effects |
| (2-Bromophenyl)(4-methoxy-3,5-dimethylphenyl)methanol | Structure | Additional methyl group | Enhanced antimicrobial properties |
| (3-Bromophenyl)(4-methoxyphenyl)methanol | Structure | Lacks methyl substitution | Moderate reactivity compared to others |
Case Studies
Several studies have focused on the biological evaluation of similar compounds:
- Study on Antibacterial Activity : A compound structurally similar to this compound was found to inhibit the growth of several harmful bacteria, indicating potential applications in treating infections .
- Anti-cancer Research : In vitro studies on analogs revealed that certain derivatives could induce apoptosis in cancer cell lines, suggesting that the target compound may also exhibit anticancer properties through similar mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
